molecular formula C23H22N4O3S B12032633 3-Benzenesulfonyl-1-cyclohexyl-2-imino-1,2-dihydro-1,9,10a-triaza-anthracen-10-one

3-Benzenesulfonyl-1-cyclohexyl-2-imino-1,2-dihydro-1,9,10a-triaza-anthracen-10-one

Cat. No.: B12032633
M. Wt: 434.5 g/mol
InChI Key: QVGODTZBXPDHQX-UHFFFAOYSA-N
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Description

3-Benzenesulfonyl-1-cyclohexyl-2-imino-1,2-dihydro-1,9,10a-triaza-anthracen-10-one is a complex organic compound with the molecular formula C23H22N4O3S This compound is known for its unique structure, which includes a benzenesulfonyl group, a cyclohexyl group, and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzenesulfonyl-1-cyclohexyl-2-imino-1,2-dihydro-1,9,10a-triaza-anthracen-10-one typically involves multiple steps. One common method includes the condensation of 2,6-diamino-4-chloropyrimidine-5-thiol with 7-chloro-5,8-quinolinequinone in the presence of anhydrous sodium carbonate. This reaction yields a brownish solid compound, which is then further processed to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-Benzenesulfonyl-1-cyclohexyl-2-imino-1,2-dihydro-1,9,10a-triaza-anthracen-10-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Benzenesulfonyl-1-cyclohexyl-2-imino-1,2-dihydro-1,9,10a-triaza-anthracen-10-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Benzenesulfonyl-1-cyclohexyl-2-imino-1,2-dihydro-1,9,10a-triaza-anthracen-10-one exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzenesulfonyl-1-cyclohexyl-2-imino-1,2-dihydro-1,9,10a-triaza-anthracen-10-one is unique due to its specific combination of functional groups and its structural complexity. This uniqueness contributes to its diverse range of applications and its potential for further research and development.

Properties

Molecular Formula

C23H22N4O3S

Molecular Weight

434.5 g/mol

IUPAC Name

5-(benzenesulfonyl)-7-cyclohexyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C23H22N4O3S/c24-21-19(31(29,30)17-11-5-2-6-12-17)15-18-22(27(21)16-9-3-1-4-10-16)25-20-13-7-8-14-26(20)23(18)28/h2,5-8,11-16,24H,1,3-4,9-10H2

InChI Key

QVGODTZBXPDHQX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C3=C(C=C(C2=N)S(=O)(=O)C4=CC=CC=C4)C(=O)N5C=CC=CC5=N3

Origin of Product

United States

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